molecular formula C20H19N7O4S B2409276 3-(4-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide CAS No. 1115914-75-4

3-(4-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide

Cat. No. B2409276
CAS RN: 1115914-75-4
M. Wt: 453.48
InChI Key: XGSZDVGAVXFWGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a quinoxaline core, which is a type of heterocyclic compound. Quinoxalines have been studied for their potential biological activities . The compound also contains a difluorophenyl group, which is a common motif in medicinal chemistry due to the unique properties of fluorine .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of a compound depends on its functional groups. In this case, the amide and the quinoxaline ring could potentially undergo various chemical reactions .

Scientific Research Applications

Anti-Inflammatory Activity

The title compound has been synthesized and characterized by Billava Jayappa Mohan and colleagues . It demonstrates synergistic anti-inflammatory activity. Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are valuable for drug development. The inhibition of cyclooxygenase 2 (COX-2) by NSAIDs is well-known, and this compound may contribute to the field of anti-inflammatory drug research.

Antiproliferative Effects

Antiproliferative compounds inhibit cell growth and division, making them relevant for cancer treatment. The synthesized compound showed antiproliferative activity, which could be explored further for potential therapeutic applications . Investigating its mechanism of action and specific targets would be valuable.

Antibacterial Properties

The same compound exhibited antibacterial activity . Understanding its mode of action against bacterial pathogens and assessing its efficacy against specific strains could lead to novel antibacterial agents.

Free Radical Scavenging

Pyrazolone derivatives, including this compound, are known free radical scavengers . Investigating its antioxidant properties and potential protective effects against oxidative stress-related diseases could be an exciting avenue for research.

Synthesis of Fluorinated Biaryl Derivatives

Another related compound, “2-(3,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid,” is used to produce fluorinated biaryl derivatives via Suzuki cross-coupling reactions. These derivatives find applications in materials science, pharmaceuticals, and agrochemicals.

Therapeutic Potential of Pyrido[2,3-d]pyrimidines

While not directly related to the compound, pyrido[2,3-d]pyrimidines have therapeutic potential. For instance, piritrexim, a pyrido[2,3-d]pyrimidine derivative, inhibits dihydrofolate reductase (DHFR) and shows antitumor effects . Exploring similar derivatives based on the title compound’s structure could yield interesting results.

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many drugs work by binding to a protein and modulating its activity .

Future Directions

The future research directions would depend on the results of initial studies. If the compound shows promising biological activity, it could be further optimized and eventually tested in clinical trials .

properties

IUPAC Name

methyl 2-[[2-(5-oxo-11-pyrrolidin-1-yl-12-thia-3,4,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O4S/c1-31-18(29)12-6-2-3-7-13(12)22-14(28)10-27-20(30)26-11-21-16-15(17(26)24-27)32-19(23-16)25-8-4-5-9-25/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSZDVGAVXFWGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)SC(=N4)N5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.